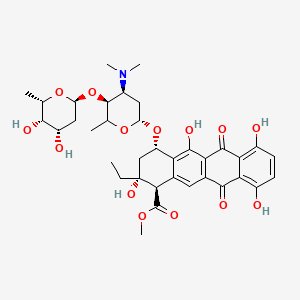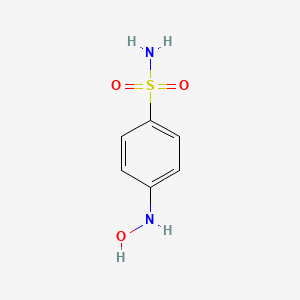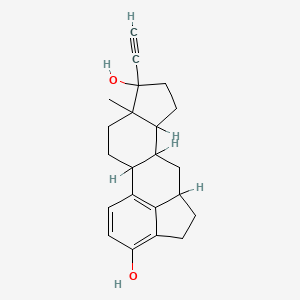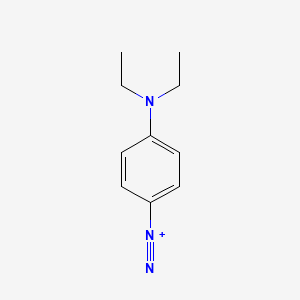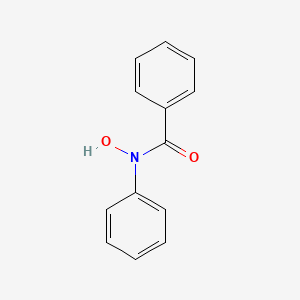![molecular formula C13H20N5O7P B1204844 [(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 66454-80-6](/img/structure/B1204844.png)
[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic compound that belongs to the class of nucleoside analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves multi-step organic synthesis. The process may include:
Glycosylation: Attaching the pentofuranosyl group to the purine base.
Phosphorylation: Introducing the phosphonate group.
Protection and Deprotection Steps: Using protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions could modify the functional groups attached to the purine.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, methanol, and dichloromethane.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various modified nucleosides or nucleotides.
Applications De Recherche Scientifique
Chemistry
Synthesis of Analog Compounds: Used as intermediates in the synthesis of other nucleoside analogs.
Biology
Enzyme Studies: Investigating interactions with enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs.
Anticancer Therapies: Studied for their ability to inhibit cancer cell growth.
Industry
Biotechnology: Applications in the development of diagnostic tools and assays.
Mécanisme D'action
The mechanism of action for [(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate would involve its incorporation into nucleic acids or interaction with specific enzymes. This could lead to:
Inhibition of Viral Replication: By interfering with viral DNA or RNA synthesis.
Inhibition of Cancer Cell Growth: By disrupting DNA replication in rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer therapy.
Uniqueness
[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate may offer unique properties such as increased stability or specificity for certain enzymes, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
66454-80-6 |
|---|---|
Formule moléculaire |
C13H20N5O7P |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H20N5O7P/c1-5(2)11-16-10(14)7-12(17-11)18(4-15-7)13-9(20)8(19)6(25-13)3-24-26(21,22)23/h4-6,8-9,13,19-20H,3H2,1-2H3,(H2,14,16,17)(H2,21,22,23)/t6-,8-,9-,13-/m1/s1 |
Clé InChI |
QGTFQPJASUNCSJ-HTVVRFAVSA-N |
SMILES isomérique |
CC(C)C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES |
CC(C)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
SMILES canonique |
CC(C)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Synonymes |
poly(2'-isopropyladenylic acid) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


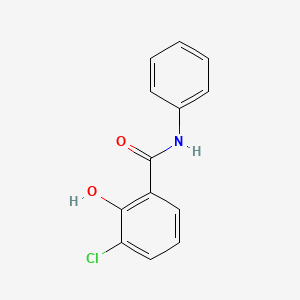

![Iron(2+);3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1204767.png)
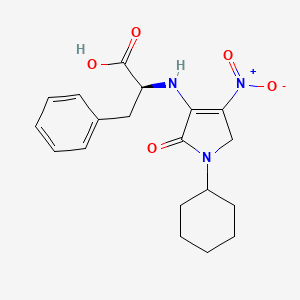

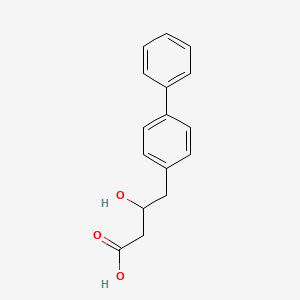
![2,4,6-Triazabicyclo[3.2.1]oct-2-ene-7-carboxylicacid,3-amino-,(1R,5S,7S)-(9CI)](/img/structure/B1204775.png)
